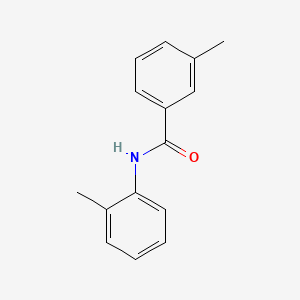
4-(2-Methylpropane-2-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropane-2-sulfonyl)aniline, also known as 4-(tert-butylsulfonyl)aniline, is a chemical compound with the CAS Number: 86810-81-3 . It has a molecular weight of 213.3 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 4-(2-Methylpropane-2-sulfonyl)aniline is C10H15NO2S . The InChI Code is 1S/C10H15NO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 .Physical And Chemical Properties Analysis
4-(2-Methylpropane-2-sulfonyl)aniline is a powder at room temperature . It has a melting point of 190-191°C .Wissenschaftliche Forschungsanwendungen
OLED Applications
4-(2-Methylpropane-2-sulfonyl)aniline plays a role in the synthesis of red dopants for organic electroluminescent devices. A study by Balaganesan, Wen, and Chen (2003) highlights the formation of a chiral sulfonic acid derivative in the synthesis of 1,1,7,7-tetramethyljulolidine, a key intermediate towards the synthesis of such dopants (Balaganesan, Wen, & Chen, 2003).
Synthesis of Sulfonated Oxindoles
Liu, Zheng, and Wu (2017) developed a method to assemble 3-((arylsulfonyl)methyl)indolin-2-ones starting from anilines, utilizing sulfur dioxide. This showcases the role of 4-(2-Methylpropane-2-sulfonyl)aniline derivatives in synthesizing sulfonated oxindoles (Liu, Zheng, & Wu, 2017).
Conductivity Applications
Zhao et al. (2007) described the use of Poly(N-propane sulfonic acid aniline) in increasing the electrical conductivity of nanocomposites, which is significant for various conductivity applications (Zhao, Wang, Li, & Li, 2007).
Anti-corrosion Coatings
Xing et al. (2014) investigated the introduction of sulfonic acid groups into polyaniline coatings for anti-corrosion purposes. This research indicates the potential application of 4-(2-Methylpropane-2-sulfonyl)aniline in creating effective anti-corrosion materials (Xing, Zhang, Yu, Waterhouse, & Zhang, 2014).
Ratiometric Fluorescent Thermometer
Cao et al. (2014) explored the application of a derivative of 4-(2-Methylpropane-2-sulfonyl)aniline in developing a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Enhanced Electrochemical Properties
Li et al. (2019) demonstrated the use of polyaniline, synthesized in ionic liquids, to improve solubility and electrochemical properties. This points towards applications in areas such as supercapacitors (Li, Yang, Sarwar, Nautiyal, Zhang, Du, Liu, Yin, Deng, & Zhang, 2019).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-tert-butylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHQVOJWLPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2436069.png)
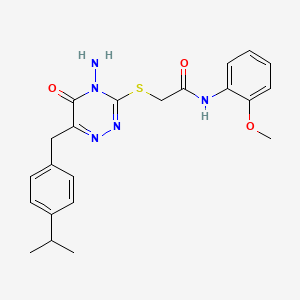
![4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2436072.png)
![ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2436075.png)
![2-Chloro-1-[(3S)-3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2436077.png)
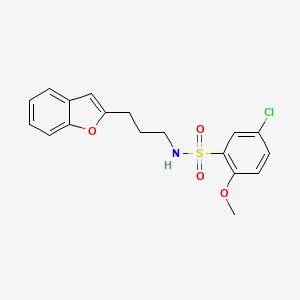
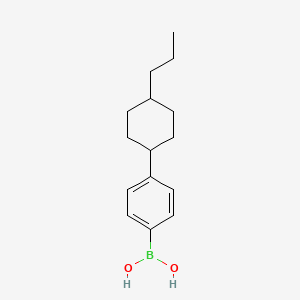
![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)
![3-(3,4-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436083.png)
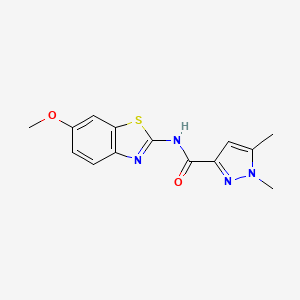
![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)
![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)
